4-(2-Aminoethyl)benzoic acid hydrochloride (CAS 60531-36-4) is a bifunctional building block widely procured for peptide synthesis, PROTAC linker design, and advanced polymer manufacturing. Featuring a para-substituted 2-aminoethyl chain and a carboxylic acid group, this compound functions as an AB-type monomer and rigid spacer. Supplied as a stable hydrochloride salt, it overcomes the handling limitations of its free base counterpart by ensuring high aqueous solubility and extended shelf life . Its predictable reactivity makes it a staple in both discovery medicinal chemistry and scaled-up materials science workflows.
Substituting 4-(2-aminoethyl)benzoic acid hydrochloride with shorter-chain analogs like 4-aminomethylbenzoic acid (PAMBA) or 4-aminobenzoic acid (PABA) fundamentally alters the spatial geometry and flexibility of the resulting construct, often leading to steric clashes in target-binding applications such as PROTACs [1]. Furthermore, attempting to use the free base form (CAS 1199-69-5) instead of the hydrochloride salt introduces severe processability issues; the free base exhibits poor solubility in standard coupling solvents and is susceptible to degradation, leading to inconsistent yields in automated solid-phase peptide synthesis (SPPS) and requiring additional pre-activation steps .
The hydrochloride salt of 4-(2-aminoethyl)benzoic acid demonstrates significantly higher solubility profiles in polar protic and aprotic solvents compared to its free base counterpart. While the free base often forms poorly soluble zwitterionic networks at neutral pH, the HCl salt readily dissolves in water and standard coupling solvents like DMF or NMP, streamlining its use in automated synthesis platforms . This eliminates the need for harsh solubilizing agents or prolonged heating that can degrade sensitive intermediates.
| Evidence Dimension | Solubility and handling in coupling solvents |
| Target Compound Data | Rapid dissolution in DMF/H2O at ambient temperature |
| Comparator Or Baseline | Free base (CAS 1199-69-5) requiring extensive heating or acid/base adjustment |
| Quantified Difference | Eliminates pre-solubilization delays and reduces solvent volume requirements |
| Conditions | Standard ambient temperature SPPS and solution-phase coupling |
High solubility directly translates to reproducible coupling yields and compatibility with automated synthesizers, reducing manufacturing bottlenecks.
When utilized as a rigid linker in bifunctional molecules, the 2-aminoethyl extension provides a critical two-carbon flexible buffer between the rigid phenyl ring and the attached pharmacophore. Compared to 4-aminomethylbenzoic acid (PAMBA), which has only a one-carbon spacer, the ethyl variant reduces steric hindrance at the binding interface, often improving target affinity in PROTAC and conjugate designs [1]. The para-substitution ensures a linear trajectory, distinguishing it from meta-substituted analogs that induce unwanted angular constraints.
| Evidence Dimension | Spacer length and conformational flexibility |
| Target Compound Data | 2-carbon flexible extension (ethyl) on a rigid para-phenyl core |
| Comparator Or Baseline | PAMBA (1-carbon extension) or PABA (0-carbon extension) |
| Quantified Difference | Provides extended linear distance to prevent steric occlusion |
| Conditions | Bifunctional linker design for macromolecular targeting |
Selecting the correct spacer length is critical for maintaining binding affinity and preventing steric occlusion in drug conjugates.
As an AB-type monomer, 4-(2-aminoethyl)benzoic acid hydrochloride enables the synthesis of highly ordered, rigid-rod polyamides. The presence of the HCl salt protects the primary amine from premature oxidation during storage and early-stage heating, ensuring a precise 1:1 functional group stoichiometry upon in situ neutralization . This results in higher molecular weight polymers with narrower dispersity compared to using crude free-base monomers, which often suffer from partial degradation and stoichiometric imbalance.
| Evidence Dimension | Monomer stability and polymerization stoichiometry |
| Target Compound Data | HCl salt (stable, precise stoichiometry upon neutralization) |
| Comparator Or Baseline | Free base monomer (prone to oxidation, stoichiometric drift) |
| Quantified Difference | Enables higher degree of polymerization (DP) and consistent molecular weights |
| Conditions | Step-growth polycondensation under inert atmosphere |
Procuring the stable HCl salt ensures reliable monomer purity, which is mathematically required to achieve high-molecular-weight step-growth polymers.
Due to its excellent solubility in DMF and NMP, this hydrochloride salt is directly applicable as a rigid spacer in automated SPPS workflows. It allows for the introduction of a defined linear distance between peptide domains without the solubility bottlenecks associated with free-base amino acids .
The compound serves as a highly effective bifunctional linker, providing a rigid phenyl core combined with a flexible two-carbon aminoethyl extension. This specific geometry is optimal for bridging E3 ligase ligands to target protein binders while minimizing steric clashes [1].
In materials science, it is utilized as an AB-type monomer to produce semi-rigid polyamides. The stability of the hydrochloride salt ensures high monomer purity, which is essential for achieving the high molecular weights required for advanced engineering plastics and fibers .
Corrosive;Irritant